molecular formula C17H13FN2OS B4924285 N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B4924285
M. Wt: 312.4 g/mol
InChI Key: OEMUKMMCHJVPSP-UHFFFAOYSA-N
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Description

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide, also known as FBTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FBTA is a thiazole derivative that has been synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and angiogenesis. N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Additionally, N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and angiogenic factors, such as VEGF and bFGF.

Advantages and Limitations for Lab Experiments

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Another advantage is its ability to suppress inflammation and angiogenesis, which makes it a potential candidate for the treatment of inflammatory and angiogenic diseases. However, one of the limitations of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

For the research and development of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide include optimizing its chemical structure, investigating its potential as a combination therapy, and elucidating its mechanism of action.

Synthesis Methods

The synthesis of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide involves a multi-step process that includes various chemical reactions. The initial step involves the reaction of 2-fluorobenzylamine with 2-bromoacetophenone in the presence of a base to form 2-(2-fluorobenzyl)-1-phenylethanone. This intermediate product is then reacted with thiourea and formaldehyde to form the thiazole ring. Finally, the thiazole intermediate is reacted with benzoyl chloride to form the final product, N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide.

Scientific Research Applications

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-angiogenic properties. N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to suppress the production of inflammatory cytokines and angiogenic factors, making it a potential candidate for the treatment of inflammatory and angiogenic diseases.

properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-9-5-4-8-13(15)10-14-11-19-17(22-14)20-16(21)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMUKMMCHJVPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

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